5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group, a methyl group, and a sulfanyl group in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidines, in general, exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Based on the general properties of pyrimidines, it can be inferred that the compound may affect the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may help reduce inflammation by inhibiting the expression and activities of certain inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain conditions may affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the thieno ring.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
- 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-pyrimidine
Uniqueness
5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the thieno ring fused with the pyrimidine ring, along with the specific substitution pattern of the fluorophenyl, methyl, and sulfanyl groups. This unique structure contributes to its distinct chemical properties and biological activities compared to other similar compounds.
Biological Activity
5-(4-Fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activity. This compound belongs to the thienopyrimidine class, which is known for various pharmacological properties including antiviral and anticancer activities.
- Molecular Formula : C13H9FN2OS2
- Molecular Weight : 292.4 g/mol
- CAS Number : 851116-66-0
Antiviral Activity
Recent studies have highlighted the antiviral potential of thienopyrimidine derivatives, including this compound. It has shown promising results against various viral targets:
- Inhibition of Viral Replication : Compounds in this class have been reported to inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The mechanism often involves the inhibition of viral polymerases and integrases, crucial for viral replication.
- Mechanistic Studies : The compound's mechanism of action is believed to involve interference with viral RNA synthesis and possibly blocking entry into host cells.
Anticancer Activity
The anticancer properties of thienopyrimidines are also noteworthy:
- Cytotoxicity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using assays such as MTT or XTT.
- Targeting Kinases : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression, such as Pim-1 kinase. The inhibition of such kinases can lead to reduced proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidines is influenced by their structural features:
- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity by improving binding affinity to target enzymes.
- Thieno and Pyrimidine Rings : The fused thieno and pyrimidine structures contribute to the overall stability and reactivity of the compounds.
Study Example 1: Antiviral Efficacy
A study published in MDPI examined several thienopyrimidine derivatives for their antiviral activity against HCV NS5B polymerase. The most effective compounds showed IC50 values significantly lower than traditional antiviral agents, indicating a promising alternative for HCV treatment .
Study Example 2: Anticancer Potential
Research on the cytotoxic effects of thienopyrimidine derivatives revealed that certain substitutions led to enhanced activity against various cancer cell lines. Compounds with a methyl group at position six exhibited particularly strong cytotoxic effects, suggesting a critical role for this modification in enhancing therapeutic efficacy .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-6-9(7-2-4-8(14)5-3-7)10-11(17)15-13(18)16-12(10)19-6/h2-5H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPKWBXLSBGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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